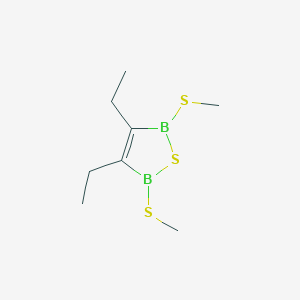
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole is a complex organosulfur compound that features a unique thiadiborole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole typically involves the reaction of diethylborane with methylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives
Aplicaciones Científicas De Investigación
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(methylsulfanyl)pyrazine: This compound shares the methylsulfanyl groups but has a different core structure.
3,4-diethyl-2,5-dimethylhexane: Although structurally different, it shares the diethyl groups with 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole.
Uniqueness
This compound is unique due to its thiadiborole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63263-80-9 |
|---|---|
Fórmula molecular |
C8H16B2S3 |
Peso molecular |
230.0 g/mol |
Nombre IUPAC |
3,4-diethyl-2,5-bis(methylsulfanyl)-1,2,5-thiadiborole |
InChI |
InChI=1S/C8H16B2S3/c1-5-7-8(6-2)10(12-4)13-9(7)11-3/h5-6H2,1-4H3 |
Clave InChI |
ASTSTQZUSKLHTQ-UHFFFAOYSA-N |
SMILES canónico |
B1(C(=C(B(S1)SC)CC)CC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


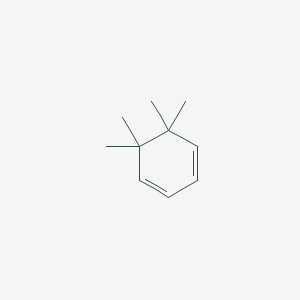
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)

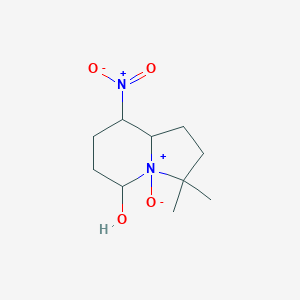
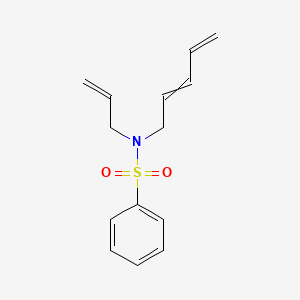
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
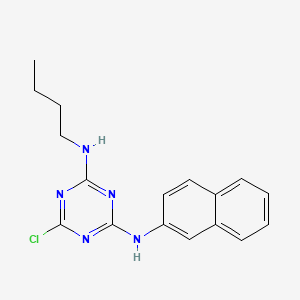
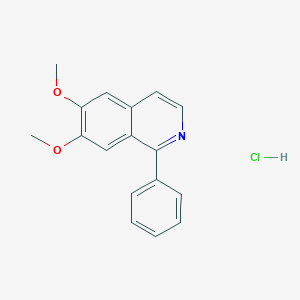

![N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14494344.png)
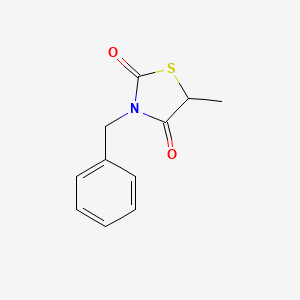
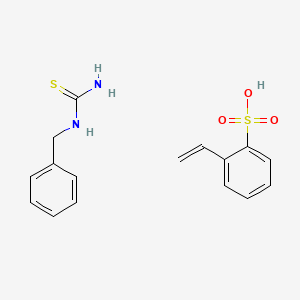
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
